Cas no 92406-53-6 (Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate structure
92406-53-6 structure
Product Name:Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Numero CAS:92406-53-6
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD10697500
CID:753244
PubChem ID:13324840
Update Time:2025-05-19

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, methyl ester
    • ETHYL 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE HYDROCHLORIDE
    • methyl 5-amino-1-methylpyrazole-3-carboxylate
    • 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER
    • WUIXVASZWOGVEU-UHFFFAOYSA-N
    • BCP26607
    • STL415450
    • FCH881899
    • AB59765
    • AX8215974
    • ST24025399
    • FT-
    • DTXSID60536895
    • MFCD10697500
    • AKOS006302940
    • EN300-92101
    • SCHEMBL1312720
    • DS-15754
    • Methyl 5-amino-1-methylpyrazole-3-carboxylic acid
    • 1431962-59-2
    • SY108171
    • Z1198277533
    • DB-001055
    • CS-W022857
    • methyl5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 92406-53-6
    • MDL: MFCD10697500
    • Inchi: 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3
    • Chiave InChI: WUIXVASZWOGVEU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(N)N(C)N=1)OC

Proprietà calcolate

  • Massa esatta: 155.069476538g/mol
  • Massa monoisotopica: 155.069476538g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 70.1

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.4±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 326.2±22.0 °C at 760 mmHg
  • Punto di infiammabilità: 151.1±22.3 °C
  • Indice di rifrazione: 1.584

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK546-1g
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 97%
1g
2295.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK546-5g
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 97%
5g
9169CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK546-250mg
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 97%
250mg
1207CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK546-100mg
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 97%
100mg
580CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0403-1g
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
92406-53-6 96%
1g
2501.73CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0403-5g
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
92406-53-6 96%
5g
10108.67CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0403-500mg
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
92406-53-6 96%
500mg
1653.68CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0403-250mg
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
92406-53-6 96%
250mg
1263.58CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0403-100mg
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
92406-53-6 96%
100mg
1060.05CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0403-50mg
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
92406-53-6 96%
50mg
831.08CNY 2021-05-08

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Synthesis and characterization of masked aminopyrazolecarboxylic acid synthons
Lee, Ho H.; Cain, Bruce F.; Denny, William A.; Buckleton, John S.; Clark, George R., Journal of Organic Chemistry, 1989, 54(2), 428-31

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Riferimento
Preparation of heteroarylbenzylpiperidinylbenzonitrile derivatives ad analogs for use as lipid synthesis modulators
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt; 1 h, 50 atm, rt
Riferimento
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Studies on dihydropyridines. II. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activities
Adachi, Ikuo; Yamamori, Teruo; Hiramatsu, Yoshiharu; Sakai, Katsunori; Sato, Hatsuo; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3235-52

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Methanol ;  48 h, rt
Riferimento
Pyrazolecarboxamide derivatives as 5-HT2B receptor antagonists, their intermediates, pharmaceutical compositions containing them, and prevention or treatment of 5-HT2B receptor-related diseases using them
, Japan, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  3 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  16 h, rt
Riferimento
Preparation of benzopyrazolodiazepinones compounds as Sppl2A inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Riferimento
Preparation of pyrazole-3-carboxylic acid amide derivatives as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Riferimento
Heterocyclic modulators of lipid synthesis
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Riferimento
Preparation of heterocyclic-fused imidazole benzoylpiperidine derivatives as modulators of lipid synthesis
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
Riferimento
Compound having ERK kinase inhibitory activity and use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Methanol ;  48 h, rt
Riferimento
Preparation of pyrazole-3-carboxamide derivatives as 5-HT2B receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
Dihydropyrazolo[3,4-b]pyridine derivatives
, Japan, , ,

Metodo di produzione 13

Condizioni di reazione
Riferimento
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 30 psi, rt
Riferimento
Preparation of dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection or of HBV-induced diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 30 psi, rt
Riferimento
Preparation of 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid amide derivatives and related compounds as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Raw materials

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Preparation Products

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92406-53-6)methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Numero d'ordine:sfd11607
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92406-53-6)Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Numero d'ordine:A15915
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:04
Prezzo ($):697.0
Email:sales@amadischem.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:92406-53-6)methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
sfd11607
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:92406-53-6)Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
A15915
Purezza:99%
Quantità:5g
Prezzo ($):697.0
Email